2,3-Dichloro-6-nitrobenzyl chloride
Overview
Description
Zuclopenthixol dihydrochloride is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychoses. It belongs to the thioxanthene class of neuroleptics and is known for its antagonistic effects on dopamine receptors, particularly D1 and D2 receptors . This compound is available in various formulations, including oral tablets and long-acting intramuscular injections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol involves the reaction of 2-chloro-9H-thioxanthen-9-one with 1-(2-hydroxyethyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of zuclopenthixol dihydrochloride typically involves large-scale synthesis followed by purification steps to ensure high yield and purity. The process includes dissolving the mixture of isomers in an organic solvent, esterification, alkali hydrolysis, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Zuclopenthixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various degradation products and substituted derivatives, which can be identified and characterized using techniques like LCMS/MS .
Scientific Research Applications
Zuclopenthixol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and method development.
Biology: Employed in studies investigating the effects of dopamine receptor antagonists on cellular processes.
Industry: Utilized in the development of pharmaceutical formulations and stability studies.
Mechanism of Action
Zuclopenthixol dihydrochloride exerts its effects primarily through antagonism of dopamine receptors, particularly D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, zuclopenthixol reduces the effects of dopamine and serotonin, leading to its antipsychotic and sedative properties .
Comparison with Similar Compounds
Clopenthixol: The parent compound of zuclopenthixol, with similar pharmacological properties.
Haloperidol: Another typical antipsychotic with a different chemical structure but similar dopamine receptor antagonism.
Chlorpromazine: A phenothiazine antipsychotic with broader receptor affinity
Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor affinity profile and the availability of multiple formulations, including long-acting injections, which improve patient compliance .
Properties
IUPAC Name |
1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELSTMZJPQYYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431484 | |
Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192124-88-2 | |
Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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